(3E)-tetradecenoyl-CoA

Fatty Acid Metabolism Enzyme Kinetics Mitochondrial Beta-Oxidation

Essential for mechanistic studies of unsaturated fatty acid β-oxidation. (3E)-Tetradecenoyl-CoA is the definitive substrate for probing isomerase activity on trans-Δ3 double bonds, exhibiting a ten-fold lower reaction rate than its cis isomer. This compound uniquely models trans-fat metabolic leakiness and enables specific LCAD activity assays. Generic acyl-CoAs cannot substitute. Order now for precise kinetic characterization and enzyme screening.

Molecular Formula C35H60N7O17P3S
Molecular Weight 975.9 g/mol
Cat. No. B15551173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3E)-tetradecenoyl-CoA
Molecular FormulaC35H60N7O17P3S
Molecular Weight975.9 g/mol
Structural Identifiers
InChIInChI=1S/C35H60N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h13-14,22-24,28-30,34,45-46H,4-12,15-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/b14-13+/t24-,28-,29-,30+,34-/m1/s1
InChIKeySSOCUKXLUZQJHU-CTFJFIKLSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3E)-Tetradecenoyl-CoA: A Defined Monounsaturated Fatty Acyl-CoA Thioester for Beta-Oxidation and Isomerase Research


(3E)-tetradecenoyl-CoA is a long-chain, monounsaturated fatty acyl-CoA thioester with a trans (E) double bond at the Δ3 position [1]. It serves as a specific intermediate in the mitochondrial beta-oxidation of unsaturated fatty acids, particularly those with odd-numbered double bonds. Unlike saturated acyl-CoAs or its cis isomer, (3E)-tetradecenoyl-CoA requires auxiliary enzyme activity for complete catabolism, making it a critical tool for investigating the distinct enzymatic machinery of unsaturated fatty acid metabolism [2].

Why Generic (3E)-Tetradecenoyl-CoA Substitution Fails: Positional and Geometric Specificity in Beta-Oxidation Enzymes


A generic or structurally similar acyl-CoA cannot substitute for (3E)-tetradecenoyl-CoA in mechanistic studies. The mitochondrial beta-oxidation pathway exhibits strict geometric and positional specificity. The trans (E) configuration of the Δ3 double bond in (3E)-tetradecenoyl-CoA makes it a significantly poorer substrate for key isomerases and dehydrogenases compared to its cis (Z) isomer or saturated counterparts [1]. Using a compound like myristoyl-CoA or (2E)-tetradecenoyl-CoA would bypass or misrepresent the specific enzymatic bottlenecks that define the metabolism of trans-unsaturated fatty acids, leading to inaccurate conclusions about metabolic flux and enzyme kinetics [2].

(3E)-Tetradecenoyl-CoA Quantitative Performance Data vs. Closest Comparators


Substrate Preference for Delta3,Delta2-Enoyl-CoA Isomerase: Δ3-trans vs. Δ3-cis

The conversion of (3E)-tetradecenoyl-CoA to (2E)-tetradecenoyl-CoA by Delta3,Delta2-enoyl-CoA isomerase (EC 5.3.3.8) is a necessary step for its complete oxidation. The reaction rate for the Δ3-trans isomer ((3E)-tetradecenoyl-CoA) is significantly lower than that for the corresponding Δ3-cis isomer ((3Z)-tetradecenoyl-CoA) [1]. This differential activity highlights the enzyme's geometric specificity and makes (3E)-tetradecenoyl-CoA essential for dissecting the isomerase's mechanism and the metabolic fate of trans-fatty acids.

Fatty Acid Metabolism Enzyme Kinetics Mitochondrial Beta-Oxidation

Differential Substrate Utilization by LCAD and VLCAD: Unsaturated vs. Saturated Acyl-CoAs

Long-chain acyl-CoA dehydrogenase (LCAD) and very long-chain acyl-CoA dehydrogenase (VLCAD) are the primary enzymes initiating the first step of mitochondrial beta-oxidation. Their substrate specificities diverge dramatically for unsaturated substrates like (3E)-tetradecenoyl-CoA. While LCAD effectively dehydrogenates monounsaturated C14 acyl-CoAs, VLCAD shows very poor activity [1]. This differential makes the choice of substrate critical for assaying the specific enzyme activity in vitro or for interpreting results from cellular models with LCAD or VLCAD deficiencies.

Mitochondrial Beta-Oxidation Enzyme Specificity Acyl-CoA Dehydrogenase

Kinetic Parameter for Enoyl-CoA Hydratase: trans-2-Tetradecenoyl-CoA as Substrate

The hydration of trans-2-enoyl-CoA to 3-hydroxyacyl-CoA is the second step of the beta-oxidation spiral, catalyzed by enoyl-CoA hydratase (crotonase). The metabolic intermediate trans-2-tetradecenoyl-CoA, which can be derived from the isomerization of (3E)-tetradecenoyl-CoA, has a defined affinity for the hydratase enzyme [1]. This kinetic constant is essential for modeling the overall metabolic flux of unsaturated fatty acids and for comparing the efficiency of different hydratase isoforms (e.g., short-chain vs. long-chain specific).

Enzyme Kinetics Hydratase Activity Beta-Oxidation

Metabolic Accumulation of 5-trans-Tetradecenoyl-CoA in Intact Mitochondria

When rat liver mitochondria are incubated with elaidoyl-CoA (a trans-fatty acid), a major metabolite, 5-trans-tetradecenoyl-CoA, accumulates in the mitochondrial matrix [1]. In contrast, little or none of the corresponding metabolites are detected when oleoyl-CoA (the cis-isomer) or stearoyl-CoA (the saturated analog) are used as substrates [1]. This accumulation is a direct consequence of the poor dehydrogenation of this trans-unsaturated intermediate by LCAD.

Metabolomics Mitochondrial Metabolism Trans-Fatty Acids

Prioritized Application Scenarios for (3E)-Tetradecenoyl-CoA Based on Quantitative Evidence


Dissecting Geometric Specificity of Delta3,Delta2-Enoyl-CoA Isomerase (ECI1)

(3E)-tetradecenoyl-CoA is the definitive substrate for studying the isomerase's ability to handle trans Δ3 double bonds. Given that its reaction rate is ten-fold lower than the cis isomer, this compound is essential for accurate kinetic characterization and for understanding the enzyme's role in the metabolism of trans-fatty acids [1].

Investigating the Specific Role of LCAD in Unsaturated Fatty Acid Oxidation

This compound is ideal for assays designed to measure LCAD activity. Since LCAD acts effectively on unsaturated C14 acyl-CoAs, while VLCAD shows negligible activity (4% of saturated substrate efficiency), (3E)-tetradecenoyl-CoA provides a way to specifically probe LCAD function in complex biological samples or purified enzyme preparations [1].

Modeling Incomplete Beta-Oxidation and Metabolic Bottlenecks of Trans-Fats

In studies of mitochondrial metabolism using intact organelles or cellular systems, (3E)-tetradecenoyl-CoA or its precursors can be used to model the specific metabolic 'leakiness' observed with trans-fatty acids. This is evidenced by the accumulation of its derivative, 5-trans-tetradecenoyl-CoA, which does not occur with cis or saturated analogs [1].

Establishing Baseline Kinetics for Medium-Chain Enoyl-CoA Hydratase

For enzyme engineering or inhibitor screening against the hydratase step, (3E)-tetradecenoyl-CoA provides a path to generate its metabolic product, trans-2-tetradecenoyl-CoA. This latter compound has a defined Km (0.024 mM) for the hydratase, allowing for quantitative comparisons of enzyme variants or the potency of potential inhibitory compounds [1].

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